molecular formula C10H9F3O2S B2666233 3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid CAS No. 19372-88-4

3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid

Cat. No. B2666233
CAS RN: 19372-88-4
M. Wt: 250.24
InChI Key: YTRPSOXYQRRQTR-UHFFFAOYSA-N
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Description

“3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid” is a chemical compound with the molecular formula C10H9F3O2S. It has a molecular weight of 250.24 .


Molecular Structure Analysis

The molecular structure of “3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid” consists of a propanoic acid group attached to a phenyl ring via a sulfanyl group. The phenyl ring carries a trifluoromethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid” include a density of 1.3±0.1 g/cm3, a boiling point of 279.0±35.0 °C at 760 mmHg, and a molecular refractivity of 47.0±0.3 cm3 .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs) Host Material

3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid: and its derivatives have been investigated as host materials for blue OLEDs. Specifically, diaryl-substituted anthracene derivatives containing this compound have shown promise. For instance:

Molecularly Imprinted Polymers (MIPs)

The polymeric layer derived from 3-(4-trifluoromethyl)phenylpropanoic acid has been explored as a component in molecularly imprinted polymers (MIPs). These MIPs can be deposited on electrode surfaces through in situ electrochemical oxidation. This approach offers an alternative for creating selective recognition sites in sensor applications .

PPAR Agonist Design

The compound 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid has been designed as a triple-acting PPARα, -γ, and -δ agonist. It shows potential for regulating central inflammation and may have therapeutic implications in various contexts .

Brain Inflammation Control

2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid: acts as a peroxisome proliferator-activated receptor agonist. It plays a role in controlling brain inflammation processes, making it relevant for neuroinflammatory research .

Synthetic Organic Chemistry

The synthesis of 3,3,3-trifluoro-2,2-dimethylpropanoic acid and its derivatives has been studied. For example, the transformation of the chloride form into 4H-pyran-4-one intermediates has been achieved through specific synthetic routes. These compounds are valuable in synthetic organic chemistry .

Safety and Hazards

The safety and hazards associated with “3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid” are not specified in the available information .

properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2S/c11-10(12,13)7-1-3-8(4-2-7)16-6-5-9(14)15/h1-4H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRPSOXYQRRQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)SCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid

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